molecular formula C22H16N4O3S B2610894 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034272-72-3

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2610894
CAS No.: 2034272-72-3
M. Wt: 416.46
InChI Key: BFAYGCGUKDNWQW-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions to form the thienopyrimidine core.

    Attachment of the Ethyl Linker: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Benzo[c]isoxazole Ring: This step involves the cyclization of a suitable precursor, such as an ortho-nitrobenzyl derivative, under reductive conditions.

    Coupling Reactions: The final step involves coupling the thienopyrimidine and benzo[c]isoxazole moieties through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine and benzo[c]isoxazole rings.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is unique due to its combination of thienopyrimidine and benzo[c]isoxazole moieties. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(23-9-10-26-13-24-18-8-11-30-20(18)22(26)28)15-6-7-17-16(12-15)19(29-25-17)14-4-2-1-3-5-14/h1-8,11-13H,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAYGCGUKDNWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C=NC5=C(C4=O)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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